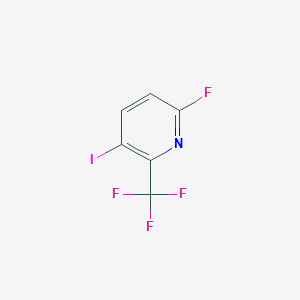

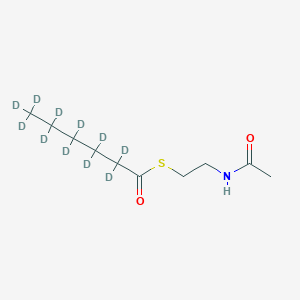

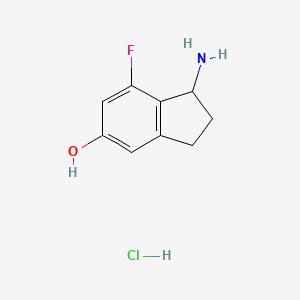

![molecular formula C11H16N4NaO4 B1408586 Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 1788041-59-7](/img/structure/B1408586.png)

Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate” is a chemical compound . It is similar to “Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate”, which has a molecular weight of 274.21 .

Synthesis Analysis

The synthesis of similar compounds involves various chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives have been designed, synthesized, and pharmacologically evaluated .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, molecular docking and molecular dynamics simulation indicated that a similar compound could bind to c-Met and VEGFR-2 protein .

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, a similar compound was found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .

科学的研究の応用

Reactivity and Derivative Synthesis

- Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate and its derivatives have been explored for their reactivity in various chemical reactions. Mironovich and Shcherbinin (2014) demonstrated the synthesis of amides from the reaction of carboxylic acids chlorides with amino groups, highlighting the compound's utility in forming new chemical entities (Mironovich & Shcherbinin, 2014).

Novel Synthesis Methods

- Lee et al. (1989) described a novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo [4,3-a] pyrazines, showcasing the adaptability of these compounds in chemical synthesis (Lee, Kim, Um, & Park, 1989).

Anticonvulsant Activity

- Kelley et al. (1995) synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and tested them for anticonvulsant activity, indicating the potential medical applications of these compounds (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).

Anticancer Properties

- Raveesha, Kumar, and Prasad (2020) reported the synthesis of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives and their promising anticancer properties in human colon cancer cell lines (Raveesha, Kumar, & Prasad, 2020).

Cardiovascular Applications

- Sato et al. (1980) explored 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyrazine derivatives, for their coronary vasodilating and antihypertensive activities, suggesting their potential as cardiovascular agents (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).

Synthesis of Novel Derivatives

- The synthesis of novel heterocyclic derivatives from pyrazine compounds, as reported by Kadaba, Stanovnik, and Tišler (1976), demonstrates the versatility of these compounds in generating diverse chemical structures (Kadaba, Stanovnik, & Tišler, 1976).

将来の方向性

The future directions of research on this compound could involve further investigation into its mechanism of action, synthesis, and potential applications. For instance, the newly discovered PARP1 inhibitors act as a useful pharmacological tool for investigating the mechanism of acquired resistance to PARP1 inhibitors, and may also represent promising therapeutic agents for the treatment of HR deficient cancers with the potential to overcome the acquired resistance .

作用機序

Target of Action

Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a compound that primarily targets c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

The compound interacts with its targets, c-Met and VEGFR-2, by inhibiting their activities . This inhibition results in a disruption of the signaling pathways that these kinases are involved in, leading to changes in cellular processes such as cell proliferation and angiogenesis .

Biochemical Pathways

This compound affects the c-Met and VEGFR-2 signaling pathways . The downstream effects of this include a reduction in cell proliferation and angiogenesis, which are key processes in the growth and spread of cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and angiogenesis . This is achieved through the compound’s inhibitory effects on c-Met and VEGFR-2 kinases, leading to a disruption in the signaling pathways that these kinases are involved in .

生化学分析

Biochemical Properties

Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The compound’s interaction with c-Met kinase is characterized by its ability to inhibit the kinase activity, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has demonstrated anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa . The compound influences cell function by inhibiting cell proliferation and inducing apoptosis. Additionally, it affects cell signaling pathways, particularly those mediated by c-Met kinase, leading to alterations in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with c-Met kinase. This binding inhibits the kinase’s activity, preventing the phosphorylation of downstream targets . The inhibition of c-Met kinase activity leads to a cascade of molecular events, including changes in gene expression and disruption of cellular signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Met kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity . The effects on metabolic flux and metabolite levels are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions influence the compound’s efficacy and potential side effects, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps elucidate its mechanism of action and potential therapeutic applications.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate involves the protection of the carboxylic acid group, followed by the cyclization of the protected amino acid with a triazole ring. The final step involves the deprotection of the tert-butoxycarbonyl group to yield the desired product.", "Starting Materials": [ "Sodium hydroxide", "7-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid", "tert-butyl chloroformate", "triethylamine", "methanol", "dichloromethane" ], "Reaction": [ "Step 1: Dissolve 7-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid in methanol and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add tert-butyl chloroformate dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 10-11.", "Step 4: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 5: Dissolve the product in methanol and add sodium bicarbonate. Stir the mixture at room temperature for 2 hours to cyclize the protected amino acid with a triazole ring.", "Step 6: Add water to the reaction mixture and extract with dichloromethane. Dry over anhydrous sodium sulfate.", "Step 7: Deprotect the tert-butoxycarbonyl group by adding 1 M hydrochloric acid in dioxane and stirring at room temperature for 2 hours.", "Step 8: Extract the product with dichloromethane and dry over anhydrous sodium sulfate. Purify the product by column chromatography." ] } | |

CAS番号 |

1788041-59-7 |

分子式 |

C11H16N4NaO4 |

分子量 |

291.26 g/mol |

IUPAC名 |

sodium;7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |

InChI |

InChI=1S/C11H16N4O4.Na/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)12-13-8(15)9(16)17;/h4-6H2,1-3H3,(H,16,17); |

InChIキー |

ATPGRCFYBVXUHR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)[O-])C1.[Na+] |

正規SMILES |

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)O)C1.[Na] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

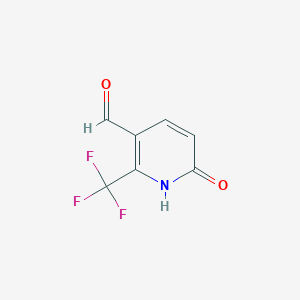

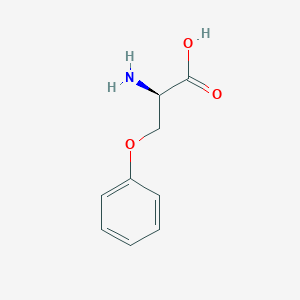

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)

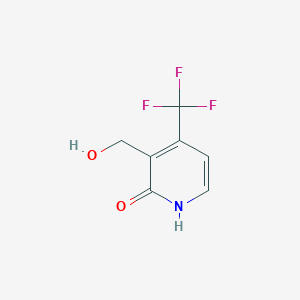

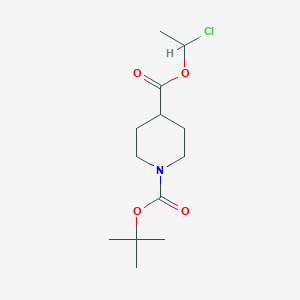

![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)

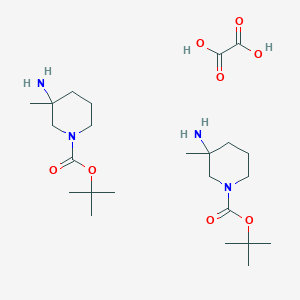

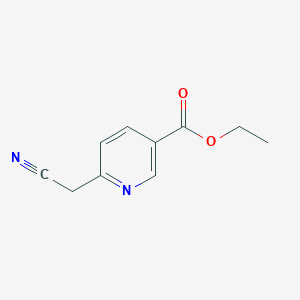

![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)

![2-Iodo-4-methoxybenzo[d]thiazole](/img/structure/B1408519.png)

![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)